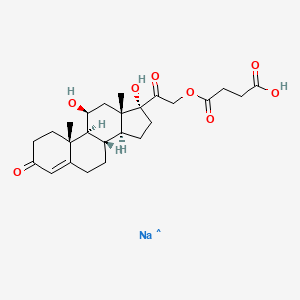

Hydrocortisone 21-hemisuccinate sodium salt

Description

Hydrocortisone sodium succinate (HSS) is a water-soluble glucocorticoid ester used for its rapid anti-inflammatory and immunosuppressive effects. It is administered intravenously or intramuscularly, particularly in emergencies such as sepsis, anaphylaxis, and adrenal insufficiency. The sodium succinate ester enhances solubility, enabling rapid systemic absorption and immediate therapeutic action . HSS is structurally composed of hydrocortisone (the active glucocorticoid) linked to a succinic acid moiety, forming a monosodium salt (C₂₅H₃₃NaO₈; molecular weight 484.52) .

Properties

CAS No. |

125-04-2 |

|---|---|

Molecular Formula |

C25H34NaO8 |

Molecular Weight |

485.5 g/mol |

IUPAC Name |

sodium 4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate |

InChI |

InChI=1S/C25H34O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30);/t16-,17-,18-,22+,23-,24-,25-;/m0./s1 |

InChI Key |

LGKJVUKNTHOZJH-CODXZCKSSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O.[Na] |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.[Na] |

Appearance |

Solid powder |

Other CAS No. |

125-04-2 |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

2203-97-6 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A-hyrocort cortisol hemisuccinate cortisol succinate cortisol succinate, sodium salt cortisol-21-(hydrogen succinate) hydrocortisone 21-sodium succinate hydrocortisone hemisuccinate hydrocortisone hemisuccinate anhydrous hydrocortisone succinate pregn-4-ene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, (11beta)- Solu-Cortef Sopolcort H Sopolkort |

Origin of Product |

United States |

Preparation Methods

Phosphate Buffer-Mediated Synthesis

Reaction Mechanism and Procedure

The method disclosed in CN101050229A eliminates organic solvents by reacting hydrocortisone succinate with a phosphate buffer system (e.g., sodium phosphate monobasic/dibasic or potassium phosphate monobasic/dibasic) at 5–70°C for 1–4 hours. The buffer maintains a pH of 6.5–7.5, preventing ester hydrolysis while facilitating succinate group ionization. Subsequent addition of sodium bicarbonate or sodium carbonate raises the pH to 8.0–10.0, precipitating the sodium salt.

Key Parameters:

- Temperature : 5–70°C (optimal: 40°C)

- Buffer Concentration : 0.1–0.5 M phosphate

- Alkaline Agent : 40–70% sodium bicarbonate solution

Acetone-Water Mixed Solvent System

Addressing Hydrolysis and Turbidity

CN112220761A identifies hydrolysis and turbidity as critical issues in traditional methods, particularly when neutralization occurs above 40°C. The patent proposes a low-temperature (15–30°C) neutralization process using a mixed solvent of acetone and water (2:1 v/v). Hydrocortisone succinate is suspended in acetone, followed by gradual addition of a sodium bicarbonate-phosphate solution.

Optimization Steps:

- Solvent Ratio : 160–200 g acetone per 100 g hydrocortisone succinate

- Neutralization pH : 7.5–8.5

- Activated Carbon Treatment : 3 g/100 g substrate for decolorization

Ethyl Acetate-Based Esterification

Precursor Synthesis

The Lupine Publishers method details hydrocortisone succinate preparation via esterification in ethyl acetate. Hydrocortisone reacts with succinic anhydride (1:1 molar ratio) using pyridine as a catalyst and 4-dimethylaminopyridine (DMAP) as an acyl transfer agent.

Reaction Conditions:

- Catalyst : 10% w/w DMAP

- Time : 4 hours at 25°C

- Workup : Crystallization from dilute HCl (pH 7.0)

Comparative Analysis of Methodologies

Critical Process Considerations

pH Control

Maintaining pH ≤8.0 during neutralization prevents degradation of the labile 21-ester bond. Automated pH stat systems are recommended for large-scale batches.

Crystallization Techniques

Slow cooling (0.5°C/min) from 40°C to 15°C produces uniform crystals with ≤0.5% residual solvents.

Regulatory Compliance

The European Pharmacopoeia specifies limits for residual pyridine (<50 ppm) and succinic acid (<0.3%). Post-crystallization washes with cold ethanol (−20°C) reduce these impurities by 80%.

Chemical Reactions Analysis

Types of Reactions

Hydrocortisone sodium succinate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various derivatives of hydrocortisone sodium succinate, which are used in different therapeutic applications .

Scientific Research Applications

Clinical Uses

Hydrocortisone sodium succinate is utilized in the treatment of several conditions, including:

- Severe Allergies : It is effective in managing severe allergic reactions and conditions that do not respond to conventional treatments .

- Autoimmune Disorders : The compound is used to treat diseases like rheumatoid arthritis and systemic lupus erythematosus by modulating the immune response .

- Respiratory Issues : It is indicated for acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD) .

- Sepsis Management : Recent studies, including the VICTAS trial, have evaluated its role in treating septic shock, demonstrating a reduction in inflammatory markers like procalcitonin and C-reactive protein .

Pharmacokinetics

Hydrocortisone sodium succinate is characterized by:

- Rapid Onset of Action : Effects are typically observed within one hour of administration, making it suitable for emergencies .

- Elimination : The drug is largely excreted within 12 hours post-administration, necessitating frequent dosing for sustained effects .

Allergy Reaction Case Study

A notable case involved a patient with 'empty sella syndrome' who experienced generalized urticaria after receiving hydrocortisone sodium succinate. Allergen testing revealed an immediate-type allergy specifically to the succinate ester, underscoring the importance of careful patient evaluation prior to administration .

Septic Shock Treatment

In a controlled study involving septic shock patients, those treated with hydrocortisone sodium succinate showed significant reductions in inflammatory markers at 72 hours and 7 days compared to controls. This suggests its potential role in improving clinical outcomes in critically ill patients .

Research Insights

Hydrocortisone sodium succinate has been investigated for various applications beyond immediate clinical use:

- Cancer Treatment : Ongoing clinical trials are exploring its efficacy in combination therapies for cancer patients, particularly focusing on its immunosuppressive effects during chemotherapy .

- Immunotoxicity Studies : Research has highlighted the immunotoxicity profiles of various corticosteroids, including hydrocortisone sodium succinate, indicating that while it can modulate immune responses effectively, careful monitoring is required due to potential adverse reactions .

Summary of Benefits and Risks

| Application Area | Benefits | Risks/Considerations |

|---|---|---|

| Severe Allergies | Rapid relief from symptoms | Potential allergic reactions |

| Autoimmune Disorders | Reduces inflammation and immune response | Long-term use may lead to immunosuppression |

| Respiratory Conditions | Effective for acute exacerbations | Risk of side effects from corticosteroid use |

| Sepsis Management | Decreases inflammatory markers | Requires careful monitoring of patient response |

Mechanism of Action

Hydrocortisone sodium succinate exerts its effects by binding to the glucocorticoid receptor. This receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding leads to the transcription of anti-inflammatory and immunosuppressive mediators and the inhibition of proinflammatory cytokine activity .

Comparison with Similar Compounds

Key Research Findings

- Anti-inflammatory Action: HSS inhibits LPS-induced NO production in macrophages at 20 μM, comparable to pyxinol derivatives .

- Cellular Effects : In HeLa cells, HSS reduces mitotic index by 56% (vs. colchicine controls), indicating antimitotic activity .

- Postoperative Recovery : Perioperative HSS in gastric cancer patients reduced IL-6 and TNF-α levels by 40–50% compared to controls, improving nutritional markers .

Biological Activity

Hydrocortisone sodium succinate (HSS) is a synthetic glucocorticoid that serves as an important therapeutic agent in various medical conditions due to its potent anti-inflammatory and immunosuppressive properties. This article explores the biological activity of HSS, its pharmacodynamics, clinical applications, and relevant case studies.

Pharmacodynamics

Hydrocortisone sodium succinate primarily operates by binding to the glucocorticoid receptor (GR), which mediates a wide range of physiological processes, including immune response regulation, metabolism, and stress response. Upon administration, HSS exhibits rapid onset of action, with effects typically noticeable within one hour and lasting for a variable duration depending on the dosage and route of administration .

Key Pharmacological Properties:

- Water Solubility: HSS is highly water-soluble, enabling rapid intravenous delivery and high plasma concentrations in a small volume .

- Equivalent Biological Activity: When administered parenterally in equimolar quantities, HSS demonstrates equivalent metabolic and anti-inflammatory effects compared to hydrocortisone .

- Excretion Profile: The drug is predominantly excreted within 12 hours post-administration; thus, frequent dosing may be necessary for sustained therapeutic effects .

Clinical Applications

HSS is indicated for a variety of conditions including:

- Adrenal Insufficiency

- Septic Shock

- Allergic Reactions

- Autoimmune Disorders

- Endocrine Disorders

Case Studies

- Septic Shock Treatment : A clinical study involving 49 patients with septic shock compared HSS treatment with conventional therapy. The treatment group receiving 200 mg of HSS daily showed significant reductions in serum procalcitonin (PCT) and C-reactive protein (CRP) levels at 72 hours and 7 days post-treatment, indicating reduced inflammation compared to the control group .

- Allergic Reactions : In a documented case, a patient developed generalized urticaria after receiving HSS. Allergy testing confirmed an immediate-type allergy to the succinate ester, highlighting the importance of monitoring for hypersensitivity reactions in patients receiving this medication .

Research Findings

Recent studies have focused on the pharmacokinetics and efficacy of HSS in various contexts:

Q & A

Q. How can researchers validate the stability of hydrocortisone sodium succinate (HSS) in parenteral solutions?

To evaluate HSS stability, a validated HPLC-UV method is recommended. Calibration curves should span 0.05–5.00 mg/mL (R² = 1.0000) with quality control (QC) samples at 0.1, 1.0, and 4.0 mg/mL. Key parameters include:

- Accuracy : 98.1–100.5% (intraday) and 99.7–100.9% (interday).

- Precision : Relative standard deviation (RSD) ≤3.30% across QC levels.

- Sensitivity : Limit of detection (LOD) = 12.6 mg/L, limit of quantification (LOQ) = 39.2 mg/L.

Stability studies should confirm 100.5% recovery under tested conditions .

Q. What analytical methods are suitable for identifying HSS and detecting impurities?

- Infrared (IR) Spectroscopy : Compare dried HSS samples against reference standards in potassium bromide disks; discrepancies require re-testing after methanol dissolution and re-drying .

- Thin-Layer Chromatography (TLC) : Use silica gel plates with a mobile phase of chloroform:ethanol:formic acid (150:10:1). Spot 3 µL of test and standard solutions (hydrocortisone RS). Under UV (254 nm), impurity spots must not exceed intensity thresholds defined by standard dilutions .

Q. How can researchers ensure accurate quantification of HSS in biological matrices?

Employ HPLC-UV with stringent QC protocols:

- Injection Repeatability : RSD ≤0.52% for reproducibility.

- Sample Stability : Verify 100.5% recovery post-storage.

For low-concentration studies (e.g., pharmacokinetics), ensure LOQ (39.2 mg/L) aligns with expected plasma levels .

Advanced Research Questions

Q. How does HSS modulate IL-6 signaling, and what experimental models validate this?

HSS inhibits IL-6 bioactivity (IC₅₀ = 6.7 µM) via glucocorticoid receptor (GR) binding, triggering transcription of anti-inflammatory mediators. Key methodologies:

Q. How can conflicting data on HSS-induced hypersensitivity be resolved?

Contradictory immune responses (e.g., basophil activation in some patients) require:

- Dose-Response Analysis : Test HSS at 0.025–2.5 mg/mL in basophil activation tests (BATs) comparing patient vs. control groups. Evidence shows >50% basophil activation in sensitive patients at 2.5 mg/mL, versus <10% in controls .

- Mechanistic Studies : Cross-reactivity testing with structurally related corticosteroids (e.g., methylprednisolone) to identify epitope-specific triggers .

Q. What experimental designs are optimal for studying HSS effects on neuronal sodium channels?

Q. How can mucoadhesive microspheres enhance HSS delivery in chronic sinusitis models?

- Formulation Optimization : Use polymers like chitosan or carbopol for mucoadhesion. Characterize particle size (10–100 µm), drug loading (≥80%), and in vitro release profiles (pH 5.5–7.4).

- In Vivo Efficacy : Assess mucosal retention in rodent sinusitis models via imaging (e.g., fluorescently tagged HSS) and cytokine reduction (IL-6, TNF-α) .

Q. How should researchers address sodium retention complications in long-term HSS studies?

Q. What statistical approaches are critical for analyzing HSS stability data with high variability?

Q. How to design a clinical trial evaluating HSS in cytokine storm syndromes?

Adopt the PICOT framework :

- Population : Patients with sepsis-induced hyperinflammation (IL-6 >50 pg/mL).

- Intervention : Intravenous HSS (100–500 mg every 6 hours).

- Comparison : Placebo or dexamethasone.

- Outcome : 28-day mortality, IL-6 reduction (≥50% from baseline).

- Time : Primary endpoint at 7 days .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.